17-Epiestriol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

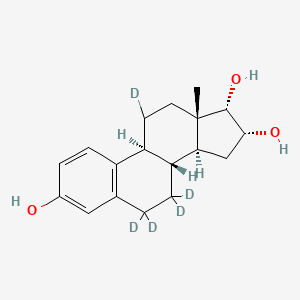

C18H24O3 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,16R,17S)-6,6,7,7,11-pentadeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1/i2D2,4D2,6D/t6?,13-,14-,15+,16-,17-,18+ |

InChI Key |

PROQIPRRNZUXQM-CLYRZZMGSA-N |

Isomeric SMILES |

[2H]C1C[C@]2([C@@H](C[C@H]([C@H]2O)O)[C@H]3[C@H]1C4=C(C=C(C=C4)O)C(C3([2H])[2H])([2H])[2H])C |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Manufacturing of 17-Epiestriol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and characterization of 17-Epiestriol-d5, a deuterated isotopologue of the endogenous estrogen 17-epiestriol. This document details a plausible synthetic pathway, experimental protocols, analytical methodologies, and relevant biological context, designed to support research and development in endocrinology, pharmacology, and drug metabolism studies.

Overview and Chemical Properties

17-Epiestriol is the 17α-epimer of estriol and a minor endogenous estrogen.[1][2] Its deuterated form, this compound, is a valuable tool in metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.[3] The deuterium labels provide a distinct mass shift, enabling differentiation from the endogenous compound.

Table 1: Chemical and Physical Properties of 17-Epiestriol and this compound

| Property | 17-Epiestriol | This compound (Predicted) |

| IUPAC Name | (8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | Deuterated analogue of 17-Epiestriol |

| Synonyms | 17α-Estriol, 16α-Hydroxy-17α-estradiol | - |

| CAS Number | 1228-72-4[1] | Not available |

| Molecular Formula | C₁₈H₂₄O₃[1] | C₁₈H₁₉D₅O₃ |

| Molecular Weight | 288.38 g/mol | 293.41 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, acetone | Soluble in methanol, ethanol, acetone |

Proposed Synthesis and Manufacturing Workflow

The synthesis of this compound can be conceptualized as a multi-step process commencing from the readily available steroid precursor, estrone. The proposed workflow involves three key stages:

-

Synthesis of the Intermediate 16α-Hydroxyestrone: Introduction of a hydroxyl group at the C16α position of estrone.

-

Stereoselective Reduction: Reduction of the 17-keto group of 16α-hydroxyestrone to a 17α-hydroxyl group to form the 17-epiestriol scaffold.

-

Deuterium Labeling: Introduction of five deuterium atoms at stable positions on the steroid nucleus.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar steroid transformations and provide a framework for the synthesis of this compound.

Synthesis of 16α-Hydroxyestrone from Estrone

This procedure is adapted from a patented method for the synthesis of estriol precursors.

Protocol 1: Synthesis of 16α-Hydroxyestrone

-

Step 1: Preparation of Estraene Diacetate: Estrone is reacted with isopropenyl acetate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the 3-hydroxyl and 17-keto groups as enol acetates.

-

Step 2: Bromination: The resulting estraene diacetate is treated with N-bromosuccinimide (NBS) in acetone at low temperatures (-15 to -20°C) to introduce a bromine atom at the 16-position, yielding 16-bromo-estrone acetate.

-

Step 3: Formation of 17,17-dimethoxy-estradiol: The 16-bromo intermediate is reacted with sodium hydroxide in methanol. This step results in the formation of a 17,17-dimethoxy ketal and facilitates the subsequent hydroxylation.

-

Step 4: Hydrolysis: The 17,17-dimethoxy estradiol is subjected to acidic hydrolysis (e.g., with hydrochloric acid) to remove the ketal protecting group and yield 16α-hydroxyestrone.

-

Purification: The crude product is purified by column chromatography on silica gel.

Deuterium Labeling

The introduction of deuterium atoms can be achieved through acid-catalyzed exchange on the aromatic A-ring and potentially at other positions on the steroid scaffold.

Protocol 2: Deuteration of 16α-Hydroxyestrone

-

Reaction Setup: 16α-Hydroxyestrone is dissolved in a deuterated solvent system, such as a mixture of deuterated trifluoroacetic acid (TFA-d) and a co-solvent like t-butanol.

-

Deuterium Exchange: The solution is heated under an inert atmosphere to facilitate the exchange of protons for deuterium atoms. The positions ortho and para to the phenolic hydroxyl group (C2 and C4) are susceptible to electrophilic substitution. Deuteration at other positions, such as C16, may also occur under these conditions.

-

Work-up: The reaction mixture is carefully neutralized, and the deuterated product is extracted with an organic solvent.

-

Purification: The deuterated 16α-hydroxyestrone is purified by flash chromatography.

Stereoselective Reduction of Deuterated 16α-Hydroxyestrone

The final step involves the stereoselective reduction of the 17-keto group to a 17α-hydroxyl group. The choice of reducing agent is critical to achieve the desired stereochemistry.

Protocol 3: Synthesis of this compound

-

Reaction: The deuterated 16α-hydroxyestrone is dissolved in a suitable solvent (e.g., a mixture of ethereal solvents like dioxane and THF with a C1-C4 alcohol). A sterically hindered reducing agent, such as a borohydride derivative, is added at a controlled low temperature. While sodium borohydride often favors the formation of the 17β-epimer (estriol), the use of specific reagents like sodium triacetoxyborohydride has been shown to favor the formation of the 17β-diol from the corresponding 16α-hydroxy-17-ketone, suggesting that other modified borohydrides might favor the 17α-epimer. Alternatively, certain enzymatic reductions can be highly stereoselective.

-

Quenching and Work-up: The reaction is quenched by the addition of a protic solvent, and the product is extracted.

-

Purification: The crude this compound is purified by preparative High-Performance Liquid Chromatography (HPLC) to separate it from any unreacted starting material and the 17β-epimer (estriol-d5).

Data Presentation

The following tables summarize expected and typical quantitative data for the synthesis and characterization of this compound, based on analogous reactions in the literature.

Table 2: Summary of Reaction Yields and Purity

| Reaction Stage | Starting Material | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) |

| Synthesis of 16α-Hydroxyestrone | Estrone | 16α-Hydroxyestrone | 60-75 | >95 |

| Deuteration | 16α-Hydroxyestrone | 16α-Hydroxyestrone-d5 | 70-85 | >98 |

| Stereoselective Reduction | 16α-Hydroxyestrone-d5 | This compound | 50-70 | >99 (Isotopic and Chemical) |

Table 3: Analytical Characterization Data

| Analytical Technique | Expected Results for this compound |

| ¹H NMR | The proton NMR spectrum is expected to show the absence of signals corresponding to the deuterated positions. The remaining proton signals will be consistent with the 17-epiestriol structure. |

| ¹³C NMR | The carbon signals for the deuterated positions will show characteristic splitting patterns (C-D coupling) and reduced intensity. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak at m/z corresponding to the d5-labeled compound (e.g., [M-H]⁻ at m/z 292.2 for ESI-). The fragmentation pattern will be similar to that of unlabeled 17-epiestriol but with mass shifts in the fragments containing deuterium atoms. |

| HPLC | The retention time will be very similar to that of unlabeled 17-epiestriol. HPLC is crucial for separating the 17α-epimer from the 17β-epimer. |

| GC-MS | After derivatization (e.g., silylation), the compound can be analyzed by GC-MS. The retention time will be similar to the derivatized unlabeled compound, but the mass spectrum will confirm the incorporation of five deuterium atoms. |

Relevant Biological Pathways

17-Epiestriol, like other estrogens, exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. The signaling pathways are complex and can be broadly categorized into genomic and non-genomic pathways.

Caption: Simplified diagram of estrogen signaling pathways relevant to 17-Epiestriol.

The genomic pathway involves the binding of estriol to intracellular ERs, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription. The non-genomic pathway involves the interaction of estriol with membrane-associated ERs (mERs) and G-protein coupled estrogen receptors (GPER), leading to rapid activation of intracellular signaling cascades like the MAPK and PI3K/AKT pathways.

Conclusion

The synthesis and manufacturing of this compound is a challenging but achievable process that provides a critical tool for biomedical research. This guide has outlined a feasible synthetic route, provided detailed experimental considerations, and summarized the analytical techniques required for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of steroid chemistry and drug development. Further optimization of each synthetic step and detailed analytical characterization will be necessary for large-scale production and application in regulated studies.

References

- 1. 17-Epiestriol | C18H24O3 | CID 256737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 17α-Epiestriol - Wikipedia [en.wikipedia.org]

- 3. Quantitative trace analysis of estriol in human plasma by negative ion chemical ionization gas chromatography-mass spectrometry using a deuterated internal standard. | Semantic Scholar [semanticscholar.org]

A Technical Guide to 17-Epiestriol-d5: Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17-Epiestriol-d5, focusing on its certificate of analysis, purity determination, and relevant biological pathways. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize deuterated steroid standards.

Introduction to this compound

This compound is a stable isotope-labeled form of 17-epiestriol, a minor and weak endogenous estrogen.[1] As a deuterated standard, it serves as an ideal internal standard for quantitative analysis of 17-epiestriol in various biological matrices using mass spectrometry-based methods. Its molecular formula is C18H19D5O3, and it has a molecular weight of approximately 293.41 g/mol .[2][3]

Certificate of Analysis (Representative Data)

A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information regarding its identity, purity, and quality. While a batch-specific CoA is provided upon purchase from suppliers like LGC Standards or Clinivex, this section presents a table summarizing typical data found on such a document.[2][4]

Table 1: Representative Certificate of Analysis for this compound

| Parameter | Specification | Typical Result | Method |

| Identity | |||

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| 1H NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry (MS) |

| Purity | |||

| Purity by HPLC | ≥98% | 99.5% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥98 atom % D | 99.2 atom % D | Mass Spectrometry (MS) |

| Chemical Purity | ≥98% | 99.6% | HPLC |

| Physical Properties | |||

| Molecular Formula | C18H19D5O3 | C18H19D5O3 | - |

| Molecular Weight | 293.41 g/mol | 293.41 g/mol | - |

| Storage | |||

| Recommended Storage | -20°C, protected from light and moisture | - | - |

Experimental Protocols for Purity Assessment

The purity of this compound is typically determined using a combination of chromatographic and spectrometric techniques. Below are detailed methodologies for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards by separating the main compound from any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for steroid analysis.

-

Mobile Phase: A gradient of acetonitrile and water is often employed. For example, a starting mobile phase of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm, which is characteristic for estrogens.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL. Working standards are prepared by diluting the stock solution.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated by dividing the peak area of the main compound by the total peak area of all components.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight and determining the isotopic purity of deuterated compounds.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Introduction: The sample can be introduced directly via infusion or through an LC system (LC-MS).

-

Ionization Mode: Positive or negative ion mode can be used, depending on the compound's properties. For estrogens, negative mode is often effective.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant mass range to observe the molecular ion cluster.

-

Analysis:

-

Identity Confirmation: The observed mass of the molecular ion is compared to the theoretical exact mass of this compound.

-

Isotopic Purity: The relative intensities of the ion peaks corresponding to the deuterated (M+5) and non-deuterated (M+0) forms, as well as other isotopic variants, are measured to calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

1H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

-

Sample Preparation: A small amount of the this compound standard is dissolved in the deuterated solvent.

-

Data Acquisition: A standard 1H NMR spectrum is acquired.

-

Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are analyzed and compared to the expected spectrum for the 17-Epiestriol structure. The absence of signals at the positions where deuterium atoms have been incorporated confirms the deuteration pattern.

Biological Context: Estriol Metabolism

Understanding the metabolic pathway of estriol provides context for the use of this compound in research. 17-Epiestriol is a metabolite of estrone. The major pathway for estriol synthesis, particularly during pregnancy, involves the conversion of dehydroepiandrosterone sulfate (DHEA-S) from the fetal adrenal gland.

Caption: Simplified metabolic pathway of Estriol biosynthesis.

Experimental Workflow for Quantification using this compound

This compound is primarily used as an internal standard in quantitative bioanalysis. The following diagram illustrates a typical workflow.

Caption: A typical bioanalytical workflow for quantification.

References

Commercial Suppliers and Technical Guide for 17-Epiestriol-d5 in Research

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible quantification in mass spectrometry-based assays. This guide provides an in-depth overview of 17-Epiestriol-d5, a deuterated analog of 17-Epiestriol, detailing its commercial availability, key specifications, and typical applications in analytical workflows.

Introduction to this compound

This compound is a synthetic, isotopically labeled form of 17-Epiestriol, an endogenous estrogen metabolite.[1] The incorporation of five deuterium atoms (d5) results in a higher molecular weight compared to the endogenous compound, allowing it to be distinguished by a mass spectrometer. This property makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). When added to a biological sample at a known concentration, it co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation, effectively correcting for variations in sample preparation, injection volume, and matrix effects.

Commercial Availability

Several reputable suppliers offer this compound for research purposes. These suppliers typically provide the compound as a neat solid or in solution, accompanied by a Certificate of Analysis (CoA) detailing its quality and purity.

| Supplier | Product/Catalog Number | Available Formats | Key Information |

| LGC Standards | TRC-E586512 | 1 mg, 10 mg (Neat Solid) | Provides a Certificate of Analysis with the product. Synonyms include (16α,17α)-Estra-1,3,5(10)-triene-3,16,17-triol-d5.[2][3] |

| Clinivex | RCLST215685 | Solid (Customizable mg quantity) | Intended for laboratory and research use only. A Certificate of Analysis is provided, with recommended storage conditions.[4] |

| Cayman Chemical | Not directly available (offers unlabeled 17-Epiestriol) | N/A | Offers the unlabeled analog (Item No. 33601), providing detailed product information and a CoA for it.[1] |

| Cerilliant (a MilliporeSigma brand) | Not directly available (offers other deuterated estrogens) | N/A | A known supplier of certified reference materials, including deuterated estrogens like 17β-Estradiol-D5, which indicates their capability in this area. |

Technical Specifications

The quality of an internal standard is paramount for reliable quantification. Key technical specifications are typically provided on the supplier's Certificate of Analysis. While a specific CoA for this compound was not publicly available, the table below summarizes expected and commonly reported data based on supplier information and analogous products.

| Parameter | Typical Specification | Importance |

| Chemical Formula | C₁₈H₁₉D₅O₃ | Defines the elemental composition. |

| Molecular Weight | ~293.41 g/mol | Used for concentration calculations and mass spectrometer settings. |

| Chemical Purity | ≥98% (by HPLC, NMR) | Ensures that the standard is free from other chemical impurities that could interfere with the analysis. |

| Isotopic Purity | ≥98% | Indicates the percentage of the compound that is correctly labeled with five deuterium atoms, ensuring minimal isotopic crosstalk with the analyte. |

| Physical Form | Solid | Most suppliers provide the compound as a solid for stability and ease of weighing. |

| Storage Conditions | -20°C, protected from light and moisture | Essential for maintaining the long-term stability and integrity of the compound. |

| Solubility | Slightly soluble in methanol | Important for the preparation of stock and working solutions. |

Experimental Protocols: Quantification of Estrogens using this compound

This compound is primarily used as an internal standard for the quantification of 17-Epiestriol and other related estrogens in biological matrices such as serum, plasma, and urine. Below is a generalized LC-MS/MS protocol synthesized from established methods for estrogen analysis.

1. Preparation of Standards and Internal Standard (IS) Stock Solutions

-

This compound Stock Solution: Accurately weigh the solid standard and dissolve it in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). This solution should be stored at -20°C or lower.

-

Working IS Solution: Dilute the stock solution with an appropriate solvent (e.g., 50% methanol) to a working concentration suitable for spiking into samples (e.g., 5 ng/mL).

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of unlabeled 17-Epiestriol into a surrogate matrix (e.g., charcoal-stripped serum or buffer) to create a calibration curve covering the expected concentration range of the analyte.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a common method for extracting steroids from biological fluids.

-

Spiking: Add a precise volume of the working IS solution to a known volume of the biological sample (e.g., 50 µL of IS to 200 µL of serum).

-

Equilibration: Gently vortex the mixture and allow it to equilibrate for approximately 15 minutes at 4°C.

-

Extraction: Add an immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate mixture. Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge the sample to separate the aqueous and organic layers. The steroids will partition into the organic layer.

-

Drying: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 35-50°C).

-

Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase (e.g., 75-150 µL of 20-50% methanol in water) for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for steroid separation (e.g., 50-100 mm length, <2 µm particle size).

-

Mobile Phase: A gradient elution using water (A) and methanol or acetonitrile (B), often with additives like ammonium fluoride or ammonium hydroxide to improve ionization, is common.

-

Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

-

Injection Volume: 20-50 µL of the reconstituted sample is injected.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) is commonly used, often in negative mode for estrogens.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the unlabeled analyte (17-Epiestriol) and the deuterated internal standard (this compound) are monitored.

-

Quantification: The analyte concentration is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

-

Visualizations

The following diagrams illustrate the typical workflows and relationships involved in using this compound for research.

References

A Technical Guide to the Storage and Stability of 17-Epiestriol-d5

This guide provides an in-depth overview of the recommended storage and stability conditions for 17-Epiestriol-d5, a deuterated analog of 17-Epiestriol used as an internal standard in analytical applications. The information presented here is intended for researchers, scientists, and drug development professionals to ensure the long-term integrity and reliability of this reference material.

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical and isotopic purity of this compound. The following conditions are recommended for the solid (neat) form of the compound based on information from various suppliers.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C[1][2][3] | Minimizes chemical degradation and preserves long-term stability. |

| Light Exposure | Protect from light[4] | Estrogenic compounds can be sensitive to photodegradation. Storage in amber vials is recommended. |

| Moisture | Store in a dry place[4] | Hydrolysis can be a potential degradation pathway for steroids. Use of desiccants is advisable. |

| Atmosphere | Tightly sealed container | Prevents oxidation and exposure to environmental contaminants. |

Stability of this compound

The stability of a reference standard is its ability to retain its initial properties within specified limits when stored under defined conditions. While specific stability studies on this compound are not extensively published, data for the non-deuterated form and general principles for chemical reference standards provide a strong basis for best practices.

2.1. Long-Term Stability of the Solid Form

The non-deuterated form, 17-Epiestriol, has been reported to be stable for at least four years when stored at -20°C. It is generally expected that the deuterated analog, this compound, will exhibit similar long-term stability under the same storage conditions.

2.2. Solution Stability

The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. As a general guideline, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. It is highly recommended that users conduct their own stability studies for solutions to establish appropriate storage durations and conditions for their specific application.

Table 2: Parameters for Solution Stability Assessment

| Parameter | Recommendation |

| Solvent Selection | Use high-purity solvents appropriate for the intended analysis (e.g., methanol, acetonitrile). |

| Concentration | Evaluate stability at a concentration relevant to the intended use. |

| Short-Term Stability | Assess stability at room temperature for a period sufficient to cover sample preparation time (e.g., at least 6-24 hours). |

| Long-Term Stability | Evaluate stability under proposed storage conditions (e.g., -20°C or -80°C) over the desired period of use. |

| Freeze-Thaw Cycles | Determine the impact of repeated freeze-thaw cycles on the integrity of the solution. A study on estrogens in a urine matrix noted degradation of 17-epiestriol after two freeze-thaw cycles. |

Experimental Protocol for Stability Testing

The following is a generalized protocol for assessing the stability of this compound, based on established guidelines for stability testing of chemical reference substances.

3.1. Objective

To determine the stability of this compound in its solid form and in solution under various storage conditions over a defined period.

3.2. Materials

-

This compound reference standard

-

High-purity solvent (e.g., HPLC-grade methanol)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Amber glass vials with inert caps

-

Temperature and humidity-controlled storage chambers

-

Validated stability-indicating analytical method (e.g., LC-MS/MS)

3.3. Methodology

-

Initial Analysis (Time Zero):

-

Characterize the initial purity and identity of the this compound solid material using the validated analytical method.

-

Prepare a stock solution at a known concentration.

-

Analyze the freshly prepared solution to establish the initial concentration and purity.

-

-

Stability Study Design:

-

Solid Stability:

-

Aliquot the solid material into several amber vials.

-

Store the vials under the following conditions:

-

Long-term: -20°C

-

Accelerated: 40°C / 75% Relative Humidity (RH)

-

Stress (optional): 60°C, exposure to UV/fluorescent light.

-

-

-

Solution Stability:

-

Aliquot the stock solution into several amber vials.

-

Store the vials under the following conditions:

-

Long-term: -20°C and -80°C

-

Short-term (bench-top): Room temperature (e.g., 20-25°C)

-

Freeze-thaw: Cycle between -20°C and room temperature for a specified number of cycles (e.g., 3-5 cycles).

-

-

-

-

Testing Schedule:

-

Analyze the samples from the different storage conditions at predefined time points.

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 1, 3, 6 months.

-

Short-term: 0, 2, 4, 8, 24 hours.

-

Freeze-thaw: After 1, 3, and 5 cycles.

-

-

Data Analysis:

-

At each time point, assess the purity of the solid or the concentration of the solution.

-

Calculate the percentage change from the initial value.

-

Identify and, if possible, quantify any degradation products.

-

Establish the re-test period for the solid or the expiration date for the solution based on predefined acceptance criteria (e.g., remaining concentration within 95-105% of the initial value).

-

Visualization of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and the corresponding control measures.

References

17-Epiestriol-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 17-Epiestriol-d5, a deuterated analog of the endogenous estrogen 17-epiestriol. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Core Physicochemical Properties

This compound is a synthetic, stable isotope-labeled version of 17-epiestriol, a metabolite of estradiol. The incorporation of five deuterium atoms increases its molecular weight, allowing it to be distinguished from its endogenous counterpart by mass spectrometry. This property makes it an ideal internal standard for quantitative analyses of 17-epiestriol and other related estrogens in various biological matrices.

| Property | Value | Source |

| Molecular Formula | C18H19D5O3 | [1] |

| Molecular Weight | 293.41 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Storage | Recommended storage at -20°C. | [3] |

| Solubility | Slightly soluble in methanol. |

Note: For specific data on chemical and isotopic purity, please refer to the Certificate of Analysis provided by the supplier.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of endogenous 17-epiestriol and other estrogens. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.

Experimental Protocols

Below is a representative experimental protocol for the quantification of estrogens in human serum using this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific laboratory conditions and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of serum sample, add a known amount of this compound solution (concentration will depend on the expected analyte concentration and instrument sensitivity).

-

Add 1 mL of an extraction solvent (e.g., 85:15 v/v hexane:ethyl acetate) and vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge the sample at 4000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of 50% methanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase column suitable for steroid separation (e.g., C18 or Phenyl-Hexyl).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A gradient elution should be optimized to achieve separation of the target analytes from other matrix components.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for estrogens.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (17-epiestriol) and the internal standard (this compound) must be determined and optimized.

-

3. Method Validation

Any quantitative assay utilizing this compound should be thoroughly validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Linearity: The range over which the instrument response is proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

-

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix and in processed samples under different storage conditions.

Visualizations

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic pathway of estrogens, showing the formation of 17-epiestriol from estradiol.

Caption: Simplified metabolic pathway of estrogens leading to the formation of 17-Epiestriol.

Analytical Workflow for Estrogen Quantification

This diagram outlines a typical experimental workflow for the quantification of estrogens in serum using an internal standard like this compound.

Caption: General workflow for estrogen quantification in serum using LC-MS/MS.

References

Endogenous 17-Epiestriol: A Comprehensive Technical Guide on its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 17-Epiestriol, a stereoisomer of estriol, is a metabolite of estradiol and estrone. While historically considered a weak estrogen, emerging research has highlighted its potent and selective biological activities, distinct from those of its more abundant parent estrogens. This technical guide provides an in-depth overview of the biological function of endogenous 17-Epiestriol, with a focus on its receptor binding, signaling pathways, and physiological effects. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

17-Epiestriol, also known as 16α-hydroxy-17α-estradiol, is an endogenous estrogen metabolite formed from 16α-hydroxyestrone.[1] Its defining structural feature is the α-configuration of the hydroxyl group at the 17th position of the steroid ring, in contrast to the β-configuration found in the more common estriol. This seemingly minor stereochemical difference results in a significantly altered pharmacological profile, most notably a selective agonist activity for Estrogen Receptor β (ERβ).[1] This guide will explore the known biological functions of 17-Epiestriol, providing a technical resource for researchers in endocrinology, pharmacology, and drug discovery.

Receptor Binding and Selectivity

17-Epiestriol exhibits a distinct binding preference for the two classical estrogen receptors, ERα and ERβ. It binds with significantly higher affinity to ERβ compared to ERα, classifying it as a selective ERβ agonist.[1] This selectivity is a key determinant of its unique biological activities.

Data Presentation: Receptor Binding Affinities

The following table summarizes the relative binding affinities (RBA) of 17-Epiestriol for ERα and ERβ, with the binding of 17β-estradiol set as the 100% reference.

| Compound | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | Reference |

| 17β-Estradiol | 100 | 100 | |

| 17-Epiestriol | 29 | 80 | |

| Estriol | ~15 | ~15 | Not directly cited, general knowledge |

| Estrone | ~16 | ~7 | Not directly cited, general knowledge |

Key Biological Functions and Signaling Pathways

The most well-characterized biological function of 17-Epiestriol is its potent anti-inflammatory effect on vascular endothelial cells. This action is primarily mediated through its selective activation of ERβ and subsequent downstream signaling cascades.

Inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression

17-Epiestriol is a powerful inhibitor of tumor necrosis factor-alpha (TNFα)-induced VCAM-1 expression in human umbilical vein endothelial cells (HUVECs). This effect is approximately 400 times more potent than that of 17β-estradiol. The inhibition of VCAM-1, a key molecule in the recruitment of leukocytes to the endothelium, suggests a significant anti-atherosclerotic potential for 17-Epiestriol.

Signaling Pathway for VCAM-1 Inhibition

The inhibitory effect of 17-Epiestriol on VCAM-1 expression is mediated through a specific signaling pathway:

-

ERβ Activation: 17-Epiestriol selectively binds to and activates ERβ in endothelial cells.

-

eNOS Induction: Activated ERβ leads to the increased expression of endothelial nitric oxide synthase (eNOS) mRNA and protein.

-

Nitric Oxide (NO) Production: The upregulation of eNOS results in increased production of nitric oxide (NO).

-

Inhibition of NF-κB Translocation: NO, in turn, prevents the TNFα-induced migration of the transcription factor NF-κB from the cytoplasm to the nucleus.

-

Suppression of VCAM-1 Transcription: By blocking the nuclear translocation of NF-κB, a key transcriptional activator of the VCAM-1 gene, 17-Epiestriol effectively suppresses VCAM-1 mRNA and subsequent protein expression.

The following diagram illustrates this signaling pathway:

Caption: Signaling pathway of 17-Epiestriol-mediated inhibition of VCAM-1 expression.

Metabolism

17-Epiestriol is an endogenous metabolite of estrone. The metabolic pathway involves the hydroxylation of estrone at the 16α position to form 16α-hydroxyestrone, which is then reduced at the 17-keto position to yield 17-Epiestriol.

The following diagram outlines the metabolic synthesis of 17-Epiestriol:

Caption: Metabolic synthesis of 17-Epiestriol from Estrone.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 17-Epiestriol's biological functions.

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the relative binding affinity of a test compound to estrogen receptors.

Objective: To determine the relative binding affinity of 17-Epiestriol for ERα and ERβ.

Materials:

-

Purified recombinant human ERα and ERβ

-

[³H]-17β-estradiol (Radioligand)

-

Unlabeled 17β-estradiol (Reference competitor)

-

17-Epiestriol (Test compound)

-

Assay Buffer (e.g., Tris-EDTA-DTT buffer)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of unlabeled 17β-estradiol and 17-Epiestriol.

-

In assay tubes, combine a fixed concentration of [³H]-17β-estradiol, a fixed amount of either ERα or ERβ, and varying concentrations of either the unlabeled 17β-estradiol or 17-Epiestriol.

-

Include tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled 17β-estradiol).

-

Incubate the tubes to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate bound from free radioligand by adding ice-cold hydroxyapatite slurry, followed by centrifugation.

-

Wash the pellets to remove unbound radioligand.

-

Resuspend the pellets in scintillation fluid and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding).

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of 17-Epiestriol) x 100%

The following diagram illustrates the workflow for a competitive binding assay:

Caption: Workflow for a competitive estrogen receptor binding assay.

VCAM-1 Expression Assay in HUVECs

This protocol is based on the methodology described by Mukherjee et al. (2003) for investigating the effect of 17-Epiestriol on VCAM-1 expression.

Objective: To quantify the effect of 17-Epiestriol on TNFα-induced VCAM-1 mRNA and protein expression in HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

17-Epiestriol

-

TNFα

-

RNA extraction kit

-

Reagents for quantitative real-time PCR (qRT-PCR)

-

Primers for VCAM-1 and a housekeeping gene (e.g., GAPDH)

-

Cell lysis buffer

-

Antibodies for VCAM-1 and a loading control (e.g., β-actin) for Western blotting or ELISA kit for VCAM-1

Procedure:

Cell Culture and Treatment:

-

Culture HUVECs in endothelial cell growth medium until confluent.

-

Pre-treat the cells with various concentrations of 17-Epiestriol for a specified time (e.g., 24 hours).

-

Induce VCAM-1 expression by adding TNFα (e.g., 10 ng/mL) for a further incubation period (e.g., 4-6 hours for mRNA, 12-24 hours for protein).

Quantitative Real-Time PCR (qRT-PCR) for VCAM-1 mRNA:

-

Isolate total RNA from the treated HUVECs using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers specific for VCAM-1 and a housekeeping gene.

-

Analyze the relative expression of VCAM-1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

ELISA for VCAM-1 Protein:

-

After treatment, lyse the cells or collect the cell culture supernatant.

-

Quantify VCAM-1 protein levels using a commercial VCAM-1 ELISA kit according to the manufacturer's instructions.

-

Normalize the results to the total protein concentration of the cell lysate.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for VCAM-1 expression analysis in HUVECs.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This protocol outlines a general method for assessing the DNA-binding activity of NF-κB.

Objective: To determine if 17-Epiestriol inhibits the TNFα-induced DNA-binding activity of NF-κB.

Materials:

-

Nuclear protein extraction kit

-

BCA protein assay kit

-

Oligonucleotide probe containing the NF-κB consensus binding sequence, labeled with a detectable marker (e.g., biotin or a radioactive isotope)

-

Poly(dI-dC)

-

Binding buffer

-

Loading buffer

-

Native polyacrylamide gel

-

Detection reagents appropriate for the probe label

Procedure:

-

Treat HUVECs with 17-Epiestriol and/or TNFα as described in section 5.2.

-

Isolate nuclear proteins using a nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) (to block non-specific binding) and binding buffer.

-

For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.

-

Separate the protein-DNA complexes by electrophoresis on a native polyacrylamide gel.

-

Transfer the complexes to a membrane and detect the labeled probe using an appropriate detection method (e.g., chemiluminescence for biotin-labeled probes, autoradiography for radioactive probes).

-

A decrease in the shifted band corresponding to the NF-κB-DNA complex in the 17-Epiestriol-treated samples indicates inhibition of NF-κB DNA binding.

The following diagram illustrates the logical flow of an EMSA experiment:

Caption: Logical flow of an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

Endogenous 17-Epiestriol is emerging as a biologically significant estrogen metabolite with a distinct pharmacological profile. Its selective agonism for ERβ and potent anti-inflammatory effects, particularly the inhibition of VCAM-1 expression, highlight its potential as a therapeutic agent or lead compound for cardiovascular and inflammatory diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to further elucidate the biological functions of 17-Epiestriol and explore its therapeutic applications. Further in vivo studies are warranted to fully understand its physiological roles and potential for drug development.

References

Navigating the Nuances of Isotopic Labeling: A Technical Guide to 17-Epiestriol-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling and purity assessment of 17-Epiestriol-d5, a crucial analytical standard in biomedical research and drug development. This document details the synthetic pathways, analytical methodologies for purity determination, and presents data in a structured format to facilitate understanding and application in a laboratory setting.

Introduction

This compound is the deuterated analog of 17-Epiestriol, a minor endogenous estrogenic steroid. The incorporation of five deuterium atoms into the molecule renders it an ideal internal standard for quantitative analysis by mass spectrometry. Its use is critical for accurate pharmacokinetic, metabolic, and biomarker studies of estrogens, allowing for precise differentiation from the endogenous analyte. This guide will explore the synthesis, isotopic purity, and chemical purity of this important reference material.

Isotopic Labeling and Synthesis

The synthesis of this compound is a multi-step process that requires careful control to achieve high isotopic enrichment and chemical purity. While specific proprietary methods may vary between manufacturers, a general and plausible synthetic route can be extrapolated from the synthesis of related deuterated steroids.

A likely synthetic pathway commences with a suitable steroid precursor, which undergoes a series of reactions to introduce the deuterium labels and establish the correct stereochemistry.

Hypothetical Synthesis of this compound:

A plausible synthetic route for this compound involves the deuteration of a suitable precursor, such as a protected form of 16-ketoestradiol. The deuterium atoms can be introduced at specific positions through methods like acid- or base-catalyzed exchange reactions using a deuterium source (e.g., D₂O) or through reduction with a deuterated reducing agent (e.g., sodium borodeuteride). The stereochemistry at the C17 position is a critical aspect of the synthesis, often controlled through the choice of reducing agent and reaction conditions to favor the formation of the 17α-hydroxyl group characteristic of 17-Epiestriol.

A generalized workflow for the synthesis is depicted below:

Methodological & Application

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Estrogens in Human Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of estrogens and their metabolites in human urine is a critical aspect of clinical research, endocrinology, and drug development. Urine analysis provides a non-invasive method for assessing endogenous estrogen production and metabolism. Given the complex nature of the urinary matrix and the typically low concentrations of these hormones, a robust sample preparation method is essential to remove interfering substances and concentrate the analytes of interest prior to instrumental analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction (SPE) of estrogens from human urine, including a preliminary enzymatic hydrolysis step to account for conjugated forms.

Estrogens are primarily present in urine as glucuronide and sulfate conjugates.[1][2] Therefore, a hydrolysis step is crucial for the accurate measurement of total estrogen concentrations.[1] This protocol employs a simple and effective SPE method for the cleanup and concentration of deconjugated estrogens, ensuring high recovery and reproducible results suitable for sensitive analytical techniques.

Experimental Protocols

This section details the necessary steps for the preparation of urine samples for estrogen analysis, from the initial enzymatic hydrolysis to the final solid-phase extraction.

Enzymatic Hydrolysis of Estrogen Conjugates

This procedure is designed to deconjugate glucuronidated and sulfated estrogens to their free forms.

Materials:

-

Urine sample

-

β-glucuronidase/sulfatase from Helix pomatia[1]

-

0.15 M Sodium acetate buffer (pH 4.6)

-

L-ascorbic acid[1]

-

Internal Standard (IS) solution (e.g., deuterated estrogen standards)

Procedure:

-

To a 0.5 mL aliquot of urine in a clean glass tube, add 20 µL of the internal standard solution.

-

Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing 2.5 mg of L-ascorbic acid and 5 µL of β-glucuronidase/sulfatase.

-

Vortex the mixture gently to mix.

-

Incubate the sample at 37°C for a minimum of 2 hours, with optimal hydrolysis occurring within this timeframe for most phytoestrogen conjugates in urine. For more complex matrices or a wider range of metabolites, incubation can be extended up to 20 hours.

-

After incubation, allow the sample to cool to room temperature before proceeding to the solid-phase extraction.

Solid-Phase Extraction (SPE)

This protocol utilizes a reversed-phase SPE cartridge to extract and concentrate the deconjugated estrogens. C18 or polymeric sorbents like Oasis HLB are commonly used for their hydrophobic interactions with steroid hormones.

Materials:

-

SPE Cartridges (e.g., C18, 500 mg)

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Water (HPLC grade)

-

Dichloromethane or other suitable elution solvent

-

Nitrogen gas for evaporation

Procedure:

-

Conditioning: Condition the SPE cartridge by passing 6 mL of acetone, followed by 6 mL of methanol, and finally 6 mL of distilled water. Ensure the sorbent bed does not run dry between solvent additions.

-

Sample Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 6 mL of 5% (v/v) methanol in water to remove polar interferences.

-

Follow with a second wash using 6 mL of 20% (v/v) methanol in water.

-

-

Drying: Dry the cartridge thoroughly under a vacuum for 5-10 minutes to remove any remaining aqueous solvent.

-

Elution: Elute the retained estrogens from the cartridge with 2 x 1 mL of dichloromethane into a clean collection tube.

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40-45°C.

-

Reconstitute the dried residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

-

Data Presentation

The following tables summarize quantitative data from various studies on estrogen analysis in urine, providing a reference for expected performance.

Table 1: Recovery Rates of Estrogens using Solid-Phase Extraction from Urine

| Estrogen/Metabolite | Sorbent Type | Recovery Rate (%) | Reference |

| Six Estrogens (avg.) | Monolithic column | 76.2 - 107 | |

| Equilenin & Progesterone | 96-well SPE | ~85 | |

| Estrone, 17β-estradiol, 17α-ethinylestradiol | Carbon Cryogel | 82 - 95 | |

| Estradiol-D5 (Internal Standard) | C18 | > 90 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Estrogens in Urine

| Estrogen/Metabolite | Analytical Method | LOD | LOQ | Reference | | :--- | :--- | :--- | :--- | | 15 Estrogen Metabolites | LC-MS/MS | - | 2 pg on column | | | Estrone, Estradiol, Estriol | LC-MS/MS | - | 0.005 ng/mL | | | 13 Estrogens | LC-MS/MS | - | 2 - 1000 pg/mL (Linear Range) | | | Estrogens (general) | LC-MS/MS with derivatization | - | 0.001 ppb | | | Six Estrogens | UHPLC-MS/MS | 8.6–37 ng L⁻¹ | - | | | Parent Estrogens & 13 Metabolites | UHPLC-HRMS with derivatization | 1 - 20 pg/mL | - | |

Visualizations

The following diagrams illustrate the overall experimental workflow and the detailed steps of the solid-phase extraction protocol.

References

- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary estrogens and estrogen metabolites and subsequent risk of breast cancer among premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing Estrogen Sensitivity in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of estrogens is critical in various fields, including clinical diagnostics, environmental monitoring, and pharmaceutical research. However, the low physiological concentrations of these steroid hormones and their poor ionization efficiency in mass spectrometry (MS) present significant analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a readily ionizable tag to the estrogen molecule, thereby dramatically enhancing detection sensitivity.

This document provides detailed application notes and experimental protocols for several common derivatization methods used to improve the sensitivity of estrogen analysis by liquid chromatography-mass spectrometry (LC-MS).

Introduction to Estrogen Derivatization for MS Analysis

Estrogens, such as estrone (E1) and estradiol (E2), are often present at picogram per milliliter (pg/mL) levels in biological matrices.[1] Direct analysis by LC-MS often lacks the required sensitivity for accurate quantification at these low concentrations due to inefficient ionization.[1][2] Derivatization addresses this by chemically modifying the estrogen molecule to incorporate a group that is more easily ionized, typically by electrospray ionization (ESI) in positive mode.[1][3] This leads to a significant increase in signal intensity and a corresponding improvement in the limits of detection (LOD) and quantification (LOQ).

Common derivatization strategies for estrogens target the phenolic hydroxyl group and/or ketone groups. The ideal derivatizing agent should react specifically and quantitatively with the target functional group, result in a stable derivative, and produce a product with high ionization efficiency and characteristic fragmentation patterns for MS/MS analysis.

Comparative Analysis of Derivatization Reagents

Several reagents have been successfully employed for the derivatization of estrogens. The choice of reagent can significantly impact the achievable sensitivity and the complexity of the analytical workflow. Below is a summary of commonly used derivatization agents and their reported performance.

| Derivatization Reagent | Estrogen(s) Analyzed | Matrix | Fold Sensitivity Increase (Compared to Underivatized) | Limit of Quantification (LOQ) | Reference(s) |

| Dansyl Chloride | Estrone (E1), Estradiol (E2), Estriol (E3) | Human Serum Albumin | 5 to 10-fold (positive vs. negative mode) | E2: 0.25 pg/mL, E1/E3: 1 pg/mL (LLOD) | |

| Dansyl Chloride | Estradiol (E2) | Human Plasma | Not explicitly stated, but enabled 1 pg/mL LOQ | 1 pg/mL | |

| Dansyl Chloride | E1, E2, 17α-estradiol | Serum | Not explicitly stated, but enabled 62 pg/mL LOQ | 62 pg/mL | |

| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Estrone (E1), Estradiol (E2) | Human Plasma/Serum | Not explicitly stated, but enabled 0.2 pg on-column LOQ | 0.2 pg on-column | |

| FMP-TS | E1, E2, Ethinyl Estradiol (EE2), Estriol (E3) | Water | E1: 12.1-fold, E2: 2.19-fold, EE2: 5.8-fold | Not specified | |

| Picolinoyl Chloride/Picolinic Acid | Estrone (E1), Estradiol (E2) | Human Serum | 100-fold | E1: 1.0 pg/mL, E2: 0.5 pg/mL | |

| Picolinic Acid | Catechol Estrogens | Biological Sample | ~10-fold | 20 pg/sample | |

| 1,2-Dimethylimidazole-5-sulfonyl chloride (DMIS) | E1, E2, 17α-E2, E3 | Songbird Brain | 10-fold for some analytes | Not explicitly stated | |

| 1-Methylimidazole-2-sulfonyl adducts | Estrogen Metabolites | Human Serum | 2-100 fold (vs. dansyl, picolinoyl, pyridine-3-sulfonyl) | E2: 0.5-25 pg/mL (tSIM MS) |

Experimental Protocols

The following sections provide detailed protocols for the most common derivatization methods. These protocols are generalized from published literature and may require optimization for specific applications and matrices.

Dansyl Chloride Derivatization

Dansyl chloride is one of the most widely used derivatization reagents for estrogens, reacting with the phenolic hydroxyl group to form a highly ionizable sulfonamide derivative.

Protocol:

-

Sample Preparation: Extract estrogens from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with methyl tert-butyl ether or solid-phase extraction). Evaporate the extract to dryness under a stream of nitrogen.

-

Reagent Preparation:

-

Prepare a 100 mM sodium bicarbonate or carbonate buffer and adjust the pH to 9-10.5.

-

Prepare a dansyl chloride solution (e.g., 1-3 mg/mL) in acetone or acetonitrile.

-

-

Derivatization Reaction:

-

Reconstitute the dried extract in a small volume of the dansyl chloride solution (e.g., 30-75 µL).

-

Add an equal volume of the sodium bicarbonate/carbonate buffer.

-

Vortex the mixture and incubate at 60-65°C for 5-15 minutes.

-

-

Sample Clean-up (Optional): The reaction mixture can sometimes be directly injected into the LC-MS system. If necessary, a clean-up step can be performed to remove excess reagent.

-

LC-MS/MS Analysis: Analyze the derivatized sample by LC-MS/MS, typically in positive ion ESI mode. Monitor for the characteristic protonated molecule [M+H]+.

2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) Derivatization

FMP-TS reacts with the phenolic hydroxyl group of estrogens to form a charged methylpyridinium ether derivative, which is permanently ionized and shows excellent sensitivity in positive ESI mode.

Protocol:

-

Sample Preparation: Extract estrogens from the biological matrix using solid-phase extraction and evaporate to dryness.

-

Derivatization Reaction:

-

Dissolve the dried extract in a solution containing FMP-TS and a base such as triethylamine (TEA) in a suitable organic solvent (e.g., acetonitrile).

-

Incubate the reaction mixture. Reaction conditions may vary, so optimization is recommended.

-

-

LC-MS/MS Analysis: The resulting charged derivatives can be directly analyzed by LC-MS/MS in positive ESI mode. The transitions for the FMP derivatives are often compound-specific. For example, for FMP-estrone (E1), the transition is m/z 362→238, and for FMP-estradiol (E2), it is m/z 364→128.

Picolinoyl Chloride/Picolinic Acid Derivatization

Picolinoyl derivatization introduces a picolinoyl group to the estrogen molecule, which enhances proton affinity and leads to a significant increase in ESI response. This method has been shown to provide a 100-fold increase in detection response for some estrogens.

Protocol:

-

Sample Preparation: Extract estrogens from the sample matrix.

-

Derivatization Reaction:

-

Treat the dried extract with either picolinoyl chloride hydrochloride or picolinic acid in the presence of a condensing agent like 2-methyl-6-nitrobenzoic anhydride.

-

The reaction is typically carried out at room temperature for about 30 minutes.

-

-

Sample Clean-up: A solid-phase extraction step using an ODS cartridge is often employed after derivatization to purify the picolinoyl esters.

-

LC-MS/MS Analysis: Analyze the purified derivatives by LC-MS/MS in positive ESI mode. The picolinoyl esters typically show the protonated molecule [M+H]+ as the base peak.

Conclusion

Chemical derivatization is an indispensable tool for enhancing the sensitivity of estrogen detection by mass spectrometry. The choice of derivatization reagent and protocol depends on the specific estrogens of interest, the sample matrix, and the desired level of sensitivity. The methods outlined in these application notes provide a starting point for developing robust and sensitive analytical methods for the quantification of estrogens in a variety of research and clinical settings. Careful optimization of reaction conditions and sample clean-up procedures is essential to achieve the best results.

References

Application Note: High-Sensitivity Quantification of 17-Epiestriol-d5 in Biological Matrices using Triple Quadrupole LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 17-Epiestriol-d5, a deuterated internal standard for 17-Epiestriol, in biological matrices such as plasma or serum. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric conditions are provided. The MRM transitions and parameters presented are optimized for high selectivity and sensitivity, making this method suitable for pharmacokinetic, toxicokinetic, and clinical research studies.

Introduction

17-Epiestriol is a minor and weak endogenous estrogen, an epimer of estriol, formed from 16α-hydroxyestrone.[1] Its analysis is crucial for understanding estrogen metabolism and its physiological roles. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by LC-MS/MS, as they compensate for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the analysis of this compound, which can be adapted for the quantification of endogenous 17-Epiestriol.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of this compound from biological matrices.

Materials:

-

Biological matrix (e.g., human plasma, serum)

-

This compound internal standard solution

-

Phosphoric acid (0.1 M)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

SPE cartridges (e.g., Oasis HLB, 30 mg)

Protocol:

-

Sample Pre-treatment: To 200 µL of plasma/serum, add 20 µL of the this compound internal standard working solution and 200 µL of 0.1 M phosphoric acid. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

-

Elution: Elute the analyte with 1 mL of methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

Liquid Chromatography (LC) Conditions

Table 1: LC Parameters

| Parameter | Value |

| HPLC System | Standard LC system (e.g., Agilent 1200 Series) |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 30 |

| 1.0 | 30 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 30 |

| 8.0 | 30 |

Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative mode.

Table 2: MS Source Parameters

| Parameter | Value |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions and Parameters

MRM transitions for this compound were predicted based on the fragmentation of similar estrogens. The molecular weight of 17-Epiestriol is 288.38 g/mol , and for the d5 isotopologue, it is approximately 293.41 g/mol . The precursor ion in negative ESI mode will be [M-H]⁻.

Table 3: Predicted MRM Transitions for 17-Epiestriol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 17-Epiestriol | 287.2 | 145.1 | 100 | 30 | 35 |

| 17-Epiestriol | 287.2 | 171.1 | 100 | 30 | 25 |

| This compound | 292.2 | 147.1 | 100 | 30 | 35 |

| This compound | 292.2 | 176.1 | 100 | 30 | 25 |

Note: These are suggested starting parameters and should be optimized for the specific instrument used.

Visualizations

Estrogen Metabolism Pathway

The following diagram illustrates a simplified metabolic pathway leading to the formation of estriol and its epimers.

Caption: Simplified metabolic pathway of 17-Epiestriol formation.

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample handling to data analysis.

Caption: Workflow for this compound analysis.

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound. The detailed sample preparation protocol and optimized instrument parameters are designed to deliver high-quality data for demanding research applications. The provided MRM transitions serve as a robust starting point for method development and can be further optimized to achieve desired performance on various triple quadrupole mass spectrometers.

References

Chromatographic Separation of 17-Epiestriol from its Isomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Epiestriol is a stereoisomer of estriol, an estrogen metabolite. Due to the structural similarity between 17-epiestriol and its isomers, such as estriol and 16-epiestriol, their separation and accurate quantification can be challenging. This document provides detailed application notes and protocols for the chromatographic separation of 17-epiestriol from its isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for research in endocrinology, pharmacology, and drug development where precise measurement of individual estrogen isomers is critical.

High-Performance Liquid Chromatography (HPLC) Method

Experimental Protocol: HPLC Separation

1. Materials and Reagents:

-

17-Epiestriol, Estriol, and 16-Epiestriol analytical standards

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water

-

Formic acid (or other suitable mobile phase modifier)

-

0.45 µm syringe filters

2. Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV or Mass Spectrometry (MS) detector

3. Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 2.6 µm) or a C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B to elute the compounds. A typical gradient might be: 0-2 min: 10% B2-15 min: 10-50% B15-20 min: 50-90% B20-25 min: 90% B25-30 min: 10% B (re-equilibration) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Injection Volume | 5-20 µL |

| Detection | UV at 280 nm or MS detection in negative ion mode |

4. Sample Preparation:

-

Accurately weigh and dissolve analytical standards in methanol or acetonitrile to prepare stock solutions.

-

Prepare working standards by diluting the stock solutions to the desired concentration range.

-

For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup is recommended to remove interfering substances.

-

Filter all samples through a 0.45 µm syringe filter before injection.

Expected Results and Data Presentation

The elution order of the isomers will depend on their relative polarity. It is expected that the different spatial arrangement of the hydroxyl groups will lead to differential interactions with the stationary phase, allowing for their separation. The retention times and resolution factors should be determined experimentally.

Table 1: Hypothetical Quantitative Data for HPLC Separation of Estriol Isomers

| Compound | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |

| Estriol | 12.5 | 125000 | - |

| 16-Epiestriol | 13.2 | 118000 | >1.5 |

| 17-Epiestriol | 14.1 | 132000 | >1.5 |

Note: The above data is illustrative. Actual retention times and resolution will vary depending on the specific HPLC system, column, and exact mobile phase conditions.

HPLC Workflow Diagram

Caption: Workflow for the HPLC separation and analysis of estriol isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the analysis of estrogens. A significant advantage of GC-MS is its high chromatographic resolution, which is beneficial for separating closely related isomers.[2] However, a derivatization step is typically required to increase the volatility and thermal stability of the estrogen molecules.

Experimental Protocol: GC-MS Separation

This protocol is based on a validated method for the quantitative analysis of a panel of urinary estrogens, including 17-epiestriol and 16-epiestriol.

1. Materials and Reagents:

-

17-Epiestriol, Estriol, and 16-Epiestriol analytical standards

-

Internal standards (e.g., deuterated estrogens)

-

Methanol, HPLC grade

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agent.

-

Anhydrous pyridine or other suitable solvent

2. Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector

-

Mass Spectrometer (MS) with an electron ionization (EI) source

-

Autosampler

3. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Recommended Conditions |

| GC Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 5 min. |

| Injection Mode | Splitless |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

4. Sample Preparation and Derivatization:

-

Prepare stock and working standard solutions as described in the HPLC protocol.

-

For biological samples, perform enzymatic hydrolysis (if analyzing conjugated forms) followed by SPE or LLE.

-

Evaporate the sample or standard extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried residue.

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

Expected Results and Data Presentation

The derivatized estriol isomers will be separated based on their boiling points and interactions with the GC column's stationary phase. The mass spectrometer will provide mass-to-charge ratios of the fragments, allowing for positive identification and quantification.

Table 2: Expected Quantitative Data for GC-MS Separation of Derivatized Estriol Isomers

| Compound (as TMS derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Estriol-TMS | ~18.5 | 504.3 | 414.3, 399.2 |

| 16-Epiestriol-TMS | ~18.7 | 504.3 | 414.3, 399.2 |

| 17-Epiestriol-TMS | ~18.9 | 504.3 | 414.3, 399.2 |

Note: Retention times and ion ratios should be confirmed with authentic standards. The exact m/z values may vary slightly depending on the instrument calibration.

GC-MS Workflow Diagram

Caption: Workflow for the GC-MS analysis of derivatized estriol isomers.

Conclusion

The successful chromatographic separation of 17-epiestriol from its isomers is achievable with careful method development. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. The protocols provided here serve as a detailed starting point for researchers to develop and validate robust analytical methods for the accurate quantification of these important estrogen metabolites.

References

Application of 17-Epiestriol-d5 in Clinical Chemistry for the Quantitative Analysis of Estriol

Application Note and Protocol

Introduction

Estriol (E3) is an estrogen of significant interest in clinical chemistry, particularly in the context of maternal-fetal health and certain endocrine disorders. Accurate and precise quantification of estriol in biological matrices such as serum and urine is crucial for clinical diagnosis and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.